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Compound of Interest

Compound Name: Melengestrol Acetate

Cat. No.: B135271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile of melengestrol
acetate (MGA), a synthetic progestogen. The information is compiled from a comprehensive

review of studies conducted in various laboratory animal models, offering critical data for risk

assessment and drug development.

Executive Summary
Melengestrol acetate primarily exerts its biological effects through its progestogenic and

glucocorticoid activities. Toxicological evaluations in laboratory animals have revealed a range

of effects, with the most notable being on reproductive and endocrine systems. Key findings

include mammary gland hyperplasia and an increased incidence of mammary tumors in mice,

attributed to MGA-induced hyperprolactinemia. Reproductive and developmental studies have

demonstrated effects such as inhibition of estrus and ovulation, and in rabbits, teratogenic

effects likely linked to its glucocorticoid activity. Genotoxicity assays have generally concluded

that MGA is not genotoxic. The following sections provide a detailed breakdown of the

toxicological data, experimental methodologies, and the underlying signaling pathways.

Acute Toxicity
Acute toxicity studies establish the effects of a single, high dose of a substance. For

melengestrol acetate, these studies indicate a low order of acute toxicity.
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Quantitative Data
Species

Route of
Administration

LD50 (mg/kg bw) Key Observations

Rat Oral > 2000

No mortality or

significant signs of

toxicity.

Mouse Oral > 2000

No mortality or

significant signs of

toxicity.

Rabbit Oral > 1000

No mortality or

significant signs of

toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure - OECD 425)
This protocol is a representative method for determining the acute oral toxicity of a substance

like melengestrol acetate.

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-

Dawley or Wistar strain), typically 8-12 weeks old.

Housing: Animals are housed in individual cages with controlled temperature (22 ± 3 °C),

humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory chow and water are

provided ad libitum.

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior

to the study.

Dosing:

A starting dose is selected based on available information, typically a step below the

estimated LD50.

Animals are fasted overnight before dosing.
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The test substance (MGA) is administered as a single oral dose via gavage. The vehicle

(e.g., corn oil, 0.5% methylcellulose) is administered to a control group.

The dose for each subsequent animal is adjusted up or down by a constant factor

depending on the outcome for the previous animal.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Subchronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure to

a substance.

Quantitative Data
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Species Duration Route

Dose
Levels
(mg/kg
bw/day)

NOAEL
(mg/kg
bw/day)

Key
Findings

Rat 90-day Oral Not specified Not specified

Effects on

endocrine

organs.

Dog 90-day Oral Not specified Not specified

Effects on

reproductive

and

endocrine

systems.

Dog 4-year Oral
0.01, 0.1,

0.25
-

Decreased

estrus,

mucoid

vaginal

discharge,

slight

hematological

changes,

evidence of

diabetes in

high-dose

group.

Mouse 2-year Oral Not specified -

Increased

incidence of

mammary

gland tumors

at 1.5 mg/kg

bw/day.[1][2]

Experimental Protocol: 90-Day Subchronic Oral Toxicity
Study in Dogs (Representative Protocol)
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Test Animals: Purpose-bred Beagle dogs, approximately 4-6 months old at the start of the

study.

Housing: Animals are housed individually in pens with controlled environmental conditions.

Acclimatization: A minimum of a 2-week acclimatization period is employed.

Dosing:

At least three dose levels and a concurrent control group are used, with 4-6 dogs per sex

per group.

Melengestrol acetate is administered daily, typically in gelatin capsules or mixed with a

small amount of food.

Observations:

Clinical Signs: Daily observations for signs of toxicity.

Body Weight and Food Consumption: Recorded weekly.

Ophthalmology: Examinations performed pre-study and at termination.

Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and

termination.

Urinalysis: Conducted at baseline, mid-study, and termination.

Pathology:

Gross Necropsy: A full gross examination is performed on all animals.

Organ Weights: Key organs are weighed.

Histopathology: A comprehensive set of tissues from all animals in the control and high-

dose groups are examined microscopically. Target organs from lower dose groups are also

examined.
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Carcinogenicity
Carcinogenicity studies assess the potential of a substance to cause cancer.

Quantitative Data

Species Duration Route
Dose Levels
(mg/kg
bw/day)

Key Findings

Mouse (C3Han/f) 2-year Oral 1.5

Increased

incidence of

mammary gland

tumors.[1][2]

Experimental Protocol: Two-Year Carcinogenicity Study
in Mice (Representative Protocol)

Test Animals: C3Han/f mice, a strain with a moderate spontaneous incidence of mammary

tumors, are often used for testing hormonal agents. Animals are typically 6-8 weeks old at

the start.

Group Size: At least 50 mice per sex per dose group.

Dosing:

At least three dose levels plus a concurrent control group.

MGA is administered in the diet or by gavage for 104 weeks.

Observations:

Clinical Signs and Mortality: Animals are observed twice daily.

Palpation: Animals are palpated for masses weekly.

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly

thereafter.
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Pathology:

Gross Necropsy: A complete necropsy is performed on all animals.

Histopathology: A comprehensive list of tissues and all gross lesions are examined

microscopically.

Reproductive and Developmental Toxicity
These studies evaluate the potential adverse effects of a substance on sexual function, fertility,

and development of the offspring.

Quantitative Data
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Species Study Type Route

Dose
Levels
(mg/kg
bw/day)

NOAEL
(mg/kg
bw/day)

Key
Findings

Rat
One-

Generation
Oral

0.001, 0.005,

0.01, 0.02,

0.04, 0.08

Not

determined

Insufficient

data to

specify a

NOAEL in the

first study;

disturbances

in estrous

cycle and

dystocia in a

subsequent

study.[1]

Rat - Oral
0.01, 0.1

(mg/day)
-

Lowered dam

weight gain,

increased

gestation

length,

decreased

litter size and

pup weight,

high pup

mortality.

Rabbit
Development

al
Oral 0.8, 1.6 -

Malformation

s including

cleft palate,

clubfoot,

umbilical

hernia, and

defective

skeletal

ossification.
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Dog (Beagle) - Oral 0.2 (mg/day) -

Effective

inhibition of

estrous

activity.

Experimental Protocol: One-Generation Reproductive
Toxicity Study in Rats (OECD 415)

Test Animals: Young, sexually mature Sprague-Dawley or Wistar rats.

Dosing:

Parental (P) generation males are dosed for at least one complete spermatogenic cycle

before mating.

P females are dosed for at least two complete estrous cycles before mating.

Dosing continues for both sexes during mating and for females during gestation and

lactation.

Mating: One male is paired with one female.

Observations:

P Generation: Clinical signs, body weight, food consumption, estrous cycles, mating and

fertility parameters.

F1 Generation: Viability, clinical signs, body weight, and developmental landmarks are

monitored.

Pathology: A full necropsy is performed on all P and F1 animals. Histopathological

examination of reproductive organs is conducted.

Experimental Protocol: Developmental Toxicity Study in
Rabbits (OECD 414)

Test Animals: Mated female New Zealand White rabbits.
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Dosing: The test substance is administered daily from implantation (gestation day 6) to the

day before cesarean section (gestation day 28).

Examinations:

Maternal: Clinical signs, body weight, and food consumption are monitored. A gross

necropsy is performed at termination.

Fetal: The number of corpora lutea, implantations, resorptions, and live and dead fetuses

are recorded. Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.

Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause genetic damage.

Based on various genotoxicity studies, melengestrol acetate is considered to have no

genotoxicity relevant to human health.

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test - OECD 471)

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Method:

The bacterial strains are exposed to various concentrations of MGA with and without a

metabolic activation system (S9 mix from rat liver).

The mixture is plated on a minimal agar medium lacking the required amino acid.

Plates are incubated for 48-72 hours.

Evaluation: A positive result is indicated by a concentration-related increase in the number of

revertant colonies (colonies that have regained the ability to synthesize the required amino

acid) compared to the control.
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Experimental Protocol: In Vitro Mammalian
Chromosomal Aberration Test (OECD 473)

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes.

Method:

Cell cultures are exposed to at least three concentrations of MGA for a short and a long

duration, with and without metabolic activation.

A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

Cells are harvested, fixed, and stained.

Evaluation: Metaphase cells are examined microscopically for chromosomal aberrations

(e.g., breaks, gaps, exchanges).

Signaling Pathways
The toxicological effects of melengestrol acetate are primarily mediated through its interaction

with the progesterone and glucocorticoid receptors.

Progesterone Receptor Signaling and Mammary Gland
Effects
Melengestrol acetate acts as a progesterone receptor (PR) agonist. Its binding to the PR in

mammary epithelial cells is believed to initiate a signaling cascade that, in conjunction with its

effect on prolactin, leads to the observed hyperplasia and tumorigenesis. Progestins can

increase the transcription of the prolactin receptor gene, making the mammary tissue more

sensitive to prolactin.
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MGA's Progesterone Receptor-Mediated Effects on the Mammary Gland.

Glucocorticoid Receptor Signaling and Developmental
Toxicity
Melengestrol acetate also exhibits glucocorticoid activity. This is the likely mechanism behind

the teratogenic effects observed in rabbits, such as cleft palate, as high levels of

glucocorticoids are known to interfere with normal fetal development.
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Cytoplasm Nucleus Developing Fetal Tissue

Melengestrol Acetate
(MGA)
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Binds

Heat Shock Proteins
(HSP)
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MGA's Glucocorticoid Receptor-Mediated Developmental Toxicity.
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Experimental Workflow for In Vivo Toxicity Studies
The following diagram outlines a general workflow for conducting in vivo toxicological

evaluations of melengestrol acetate.
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General Workflow for In Vivo Toxicological Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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